5-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound with a complex structure that includes a pyrazole ring
Preparation Methods
The synthesis of 5-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with sec-butylamine under specific conditions to form the desired product. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-3-carboxamide include:
- 5-amino-N-(sec-butyl)-2-chlorobenzamide
- 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique structure of this compound gives it distinct reactivity and potential uses .
Properties
IUPAC Name |
5-amino-N-butan-2-yl-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-6(2)11-9(14)7-5-8(10)13(3)12-7/h5-6H,4,10H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXAXXFTRKNVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN(C(=C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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